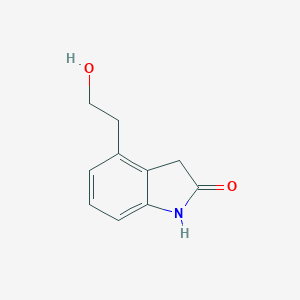

4-(2-Hydroxyethyl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-5-4-7-2-1-3-9-8(7)6-10(13)11-9/h1-3,12H,4-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTHVOUKWCEPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251686 | |

| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139122-19-3 | |

| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyethyl)indolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydroxyethyl)indolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-HYDROXYETHYL)INDOLIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YTE425882 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Hydroxyethyl)indolin-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)indolin-2-one is a heterocyclic organic compound featuring an indolin-2-one (also known as oxindole) core substituted at the 4-position with a 2-hydroxyethyl group. This molecule has garnered significant attention in the field of medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a secondary lactam and a primary alcohol, makes it a versatile building block for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 177.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 139122-19-3 | --INVALID-LINK--[1] |

| Melting Point | 148-150 °C | ECHEMI |

| Boiling Point (Predicted) | 390.0 ± 42.0 °C at 760 mmHg | ECHEMI |

| Density (Predicted) | 1.253 ± 0.06 g/cm³ | ECHEMI |

| pKa (N-H, Predicted) | ~18 (typical for indolin-2-ones) | --INVALID-LINK--[2] |

| pKa (O-H, Predicted) | ~16 (typical for primary alcohols) | --INVALID-LINK--[3] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. Limited solubility in water. | MyBioSource, --INVALID-LINK--[4] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indolinone core, the methylene protons of the ethyl chain, and the protons of the hydroxyl and amine groups. The aromatic region will show a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The two methylene groups of the hydroxyethyl side chain will appear as triplets, assuming coupling to each other. The chemical shifts of the N-H and O-H protons can be variable and may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals. The carbonyl carbon of the lactam will resonate at the downfield region (typically 170-180 ppm). The aromatic carbons will appear in the range of 110-150 ppm. The two methylene carbons of the hydroxyethyl group will be observed in the aliphatic region, with the carbon attached to the hydroxyl group being more downfield.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the lactam will be prominent around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the hydroxyethyl side chain or other characteristic cleavages of the indolinone ring.

Synthesis of this compound

A practical synthetic route to this compound has been reported, starting from commercially available materials.[5] The general synthetic strategy involves the construction of the indolinone core followed by the introduction or modification of the side chain. A representative synthetic workflow is outlined below.

Figure 1: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Representative):

A plausible multi-step synthesis can be envisioned starting from a suitably substituted phenylacetic acid derivative. The following is a representative protocol based on established organic chemistry principles.

-

Nitration: A substituted phenylacetic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the appropriate position on the aromatic ring.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

-

Lactam Formation (Cyclization): The resulting amino acid undergoes intramolecular cyclization to form the indolin-2-one ring system. This can be achieved by heating or by using acid or base catalysis.

-

Side Chain Modification: If the starting material contained a precursor to the hydroxyethyl group (e.g., an ester), a final reduction step using a reagent like lithium aluminum hydride would yield the desired primary alcohol.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary lactam and the primary alcohol.

Figure 2: Key reaction pathways for this compound.

Reactions of the Lactam (N-H):

-

N-Alkylation: The nitrogen atom of the lactam can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with an alkyl halide. This is a common strategy for introducing substituents on the nitrogen atom of the indolinone core.[6][7]

-

N-Acylation: The lactam nitrogen can also undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base.

Reactions of the Hydroxyl Group (O-H):

-

O-Acylation (Esterification): The primary alcohol can be readily esterified using acid chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or coupling agents).

-

O-Alkylation (Etherification): The hydroxyl group can be converted to an ether by deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis).

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant will determine the oxidation state of the product.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of Ropinirole.[5] Ropinirole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The synthesis of Ropinirole from this compound typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with di-n-propylamine.

Furthermore, the indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, including protein kinase inhibitors.[8] Consequently, this compound serves as a valuable starting material for the synthesis of novel indolin-2-one derivatives with potential therapeutic applications. The hydroxyethyl group provides a convenient handle for further chemical modifications and the attachment of various pharmacophores.

Safety and Handling

This compound is classified as a research chemical and should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation. It is recommended to use personal protective equipment, such as gloves, safety glasses, and a lab coat, when handling this compound. For long-term storage, it should be kept in a refrigerator.[9]

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate for the synthesis of pharmaceuticals, most notably Ropinirole. A thorough understanding of its synthesis, characterization, and chemical transformations is essential for researchers and scientists working in drug discovery and development, enabling the design and creation of novel therapeutic agents based on the privileged indolin-2-one scaffold.

References

- 1. This compound | C10H11NO2 | CID 10943004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. clearsynth.com [clearsynth.com]

Introduction: Elucidating the Structure of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Spectroscopic Profile of 4-(2-Hydroxyethyl)indolin-2-one

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial synthetic intermediate in the preparation of various pharmacologically active molecules, including potent dopamine receptor agonists and protein kinase inhibitors.[1][2] The precise molecular structure and purity of this intermediate are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data for this compound. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can construct a detailed "fingerprint" of the molecule. This guide moves beyond a simple listing of data points, offering insights into the causality behind experimental choices and the logic of spectral interpretation. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar molecules.

Molecular Overview and Key Structural Features

Before delving into the spectroscopic data, it is essential to understand the fundamental structure of the molecule.

-

Core Structure: The molecule is built upon an indolin-2-one (also known as oxindole) scaffold. This bicyclic system consists of a benzene ring fused to a five-membered lactam (a cyclic amide) ring.

-

Key Substituent: A 2-hydroxyethyl group (-CH₂CH₂OH) is attached at the C4 position of the benzene ring.

The interplay of these structural features—the aromatic ring, the secondary amide, the carbonyl group, the aliphatic side chain, and the primary alcohol—gives rise to a unique and predictable spectroscopic signature.

Caption: Interplay of molecular features and the primary spectroscopic techniques used for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Expert Insight: Why NMR is the Gold Standard

For a molecule like this compound, with distinct aromatic, aliphatic, and exchangeable protons, ¹H NMR provides a wealth of information. The chemical shifts indicate the electronic environment of each proton, multiplicity reveals the number of neighboring protons, and integration gives the relative number of protons in a given signal. ¹³C NMR complements this by confirming the number of unique carbon environments. For absolute certainty, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively map out proton-proton and proton-carbon connectivities, respectively.[6][7]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Solvent Choice Rationale: DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and, importantly, its residual water peak does not obscure the broad O-H and N-H proton signals, allowing for their clear observation and confirmation via D₂O exchange.

| Position | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment Rationale |

| NH | ~10.3 | s (broad) | 1H | - | Amide proton, deshielded, broad due to quadrupolar relaxation and exchange. Appears at a characteristic downfield shift. |

| H -7 | ~7.15 | t | 1H | ~7.8 | Aromatic proton, triplet due to coupling with H-5 and H-6. |

| H -5 | ~6.80 | d | 1H | ~7.6 | Aromatic proton, ortho to H-6, doublet. |

| H -6 | ~6.75 | d | 1H | ~7.7 | Aromatic proton, ortho to H-5 and H-7, doublet. |

| OH | ~4.7 | t | 1H | ~5.2 | Alcohol proton, triplet due to coupling with the adjacent CH₂. Broadens and disappears upon D₂O addition. |

| -CH₂-O | ~3.60 | q | 2H | ~6.5 | Methylene protons adjacent to the hydroxyl group. Shifted downfield by the electronegative oxygen. |

| CH₂ -(C=O) | ~3.45 | s | 2H | - | Methylene protons at C3 of the indolinone ring. Appear as a singlet as they have no adjacent proton neighbors. |

| Ar-CH₂ - | ~2.75 | t | 2H | ~6.5 | Benzylic methylene protons. Triplet due to coupling with the adjacent -CH₂-O group. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Position | Predicted δ (ppm) | Assignment Rationale |

| C =O | ~176 | Carbonyl carbon of the lactam, highly deshielded. |

| C -7a | ~142 | Aromatic quaternary carbon, adjacent to the nitrogen atom. |

| C -4 | ~135 | Aromatic quaternary carbon bearing the ethyl substituent. |

| C -3a | ~128 | Aromatic quaternary carbon at the ring junction. |

| C -7 | ~124 | Aromatic CH carbon. |

| C -5 | ~122 | Aromatic CH carbon. |

| C -6 | ~109 | Aromatic CH carbon, shifted upfield due to the electron-donating effect of the amide nitrogen. |

| -C H₂-O | ~60 | Aliphatic carbon bonded to the electronegative oxygen atom. |

| C H₂-(C=O) | ~35 | Aliphatic carbon at C3 of the indolinone ring. |

| Ar-C H₂- | ~32 | Benzylic carbon of the ethyl side chain. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Confirmation (Optional but Recommended):

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear, confirming their assignment.

-

2D NMR: Acquire COSY and HSQC spectra to confirm ¹H-¹H and ¹H-¹³C correlations, respectively.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8][9]

Expert Insight: The Vibrational Fingerprint

The IR spectrum provides a unique "fingerprint" for a molecule. For this compound, the most prominent and diagnostic peaks will be the broad O-H stretch from the alcohol, the N-H stretch from the amide, and the intense, sharp C=O stretch from the lactam carbonyl.[10][11] The presence and position of these bands provide immediate confirmation of the molecule's core structural components. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations characteristic of the molecule as a whole.[9][12]

Predicted IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity/Appearance |

| 3400 - 3200 | O-H Stretch | Alcohol | Strong, Broad |

| ~3200 | N-H Stretch | Secondary Amide | Medium, Sharp |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Medium |

| 2950 - 2850 | C-H Stretch (sp³) | Ethyl Chain | Medium |

| ~1680 | C=O Stretch | Amide (Lactam) | Strong, Sharp |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium |

| ~1470 | C-H Bend | Aliphatic CH₂ | Medium |

| 1350 - 1200 | C-O Stretch | Primary Alcohol | Strong |

| 900 - 675 | C-H "oop" Bend | Aromatic Ring | Strong (Substitution Pattern) |

Experimental Protocol: FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to produce the final spectrum.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance plot.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[13]

Expert Insight: Piecing the Puzzle Together

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, knocking one electron off to form a molecular ion (M⁺).[14] The m/z of this ion directly corresponds to the molecular weight of the compound. This M⁺ is often unstable and breaks apart into smaller, charged fragments. The pattern of this fragmentation is reproducible and highly dependent on the molecular structure. For our target molecule, key fragmentations would include the loss of a water molecule from the side chain (a common fragmentation for alcohols) and cleavage of the ethyl group.[15][16]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The most critical peak will be the molecular ion peak.

-

m/z 177: Corresponds to the [C₁₀H₁₁NO₂]⁺ ion, confirming the molecular weight.

-

-

Key Fragment Ions:

-

m/z 159: [M - H₂O]⁺. This prominent peak results from the loss of a water molecule from the hydroxyethyl side chain.

-

m/z 146: [M - CH₂OH]⁺. This corresponds to the cleavage of the C-C bond adjacent to the alcohol (alpha-cleavage), losing a hydroxymethyl radical.

-

m/z 133: [M - C₂H₄O]⁺. This could arise from a rearrangement and loss of ethylene oxide.

-

m/z 118: Represents the indolinone core after cleavage of the entire side chain.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrument Ionization: Introduce the sample into the mass spectrometer's ion source (e.g., via a direct insertion probe or flow injection). Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS. Each method provides complementary information that, when combined, leads to an unambiguous structural confirmation.

Caption: A logical workflow for confirming the structure of a synthesized compound using complementary spectroscopic techniques.

This workflow begins with acquiring data from all three core techniques. The IR spectrum first confirms the presence of the essential functional groups. The mass spectrum then verifies the correct molecular weight and provides substructural information through fragmentation. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, confirming the precise arrangement and connectivity of atoms. If the data from all three analyses are consistent with the proposed structure of this compound, the identity and purity of the compound can be confirmed with a high degree of confidence.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and pharmaceutical development. Through the integrated application of NMR, IR, and Mass Spectrometry, a detailed and verifiable structural profile can be established. This guide provides the theoretical predictions, interpretive logic, and practical protocols necessary for researchers to confidently identify and assess the quality of this important synthetic intermediate. The concordance of data across these orthogonal analytical techniques provides the robust, self-validating system required to meet the high standards of scientific integrity in drug discovery.

References

-

A beginner's guide to interpreting FTIR results. (2025). AZoM.com. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

-

ResearchGate. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. (n.d.). A convenient synthesis of this compound, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors. [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Ivakhnenko, E., et al. (2022). Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. Beilstein Journal of Organic Chemistry, 18, 182-193. [Link]

-

Beilstein Journals. (2025). Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Genome Context. (n.d.). This compound (Standard). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Organic Chemistry. (2023). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

-

MDPI. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. [Link]

-

National Institutes of Health. (n.d.). Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles. [Link]

-

OMICS. (n.d.). This compound (Standard). [Link]

-

PharmaCompass. (n.d.). 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indolin-2-one. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 139122-19-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C10H11NO2 | CID 10943004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indolin-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. emerypharma.com [emerypharma.com]

- 8. azooptics.com [azooptics.com]

- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

The Pivotal Role of 4-(2-Hydroxyethyl)indolin-2-one in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)indolin-2-one is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. While direct biological activity data for this compound is limited, its true value lies in its role as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the core biological activities of prominent derivatives of this compound, providing insights into their mechanisms of action, experimental evaluation, and the underlying signaling pathways they modulate. The indolin-2-one scaffold is a privileged structure, particularly in the development of kinase inhibitors and dopamine receptor agonists, making its 4-(2-hydroxyethyl) substituted variant a crucial starting point for drug discovery programs targeting cancer, neurodegenerative diseases, and inflammatory conditions.

Core Biological Activities of this compound Derivatives

The primary biological activities associated with derivatives of this compound are potent inhibition of various protein kinases and modulation of dopamine receptors. These activities translate into significant therapeutic potential in oncology and neurology.

Kinase Inhibition

The indolin-2-one nucleus is a well-established pharmacophore for ATP-competitive kinase inhibitors. By modifying the 4-(2-hydroxyethyl) group and substituting the C3 position of the indolin-2-one core, medicinal chemists have developed potent inhibitors of several key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).

Quantitative Data on Kinase Inhibitory Activity of Indolin-2-one Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Pyrrole-indolin-2-ones | VEGFR-2 | 0.078 - 0.358 µM | - | [1][2] |

| PDGFRβ | - | - | [3] | |

| CDK-2 | 9.39 | - | [4] | |

| CDK-4 | - | - | [4] | |

| EGFR | - | - | [4] | |

| 3-Substituted Indolin-2-ones | VEGFR-2 | 87% and 84% inhibition | HepG2 | [5] |

Note: The data presented is for derivatives of the indolin-2-one scaffold, highlighting the potential of molecules derived from this compound.

The inhibition of these kinases disrupts critical signaling pathways involved in tumor angiogenesis, cell proliferation, and survival.

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF. Indolin-2-one derivatives act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase, blocking its autophosphorylation and subsequent downstream signaling.

Dopamine Receptor Agonism

This compound is a pivotal intermediate in the synthesis of Ropinirole, a potent and selective D2/D3 dopamine receptor agonist. Ropinirole is widely used in the treatment of Parkinson's disease and restless legs syndrome. The synthesis involves the conversion of the hydroxyethyl group to a di-n-propylaminoethyl side chain, which is crucial for dopamine receptor binding and activation.

Quantitative Data on Dopamine Receptor Binding of Ropinirole Analogues

| Compound | Receptor | EC50 (nM) | Assay | Reference |

| Ropinirole | D2 | 304 | [³⁵S]GTPγS functional assay | [6] |

| Homobivalent Ligand (22-atom spacer) | D2 | 3.9 | [³⁵S]GTPγS functional assay | [6] |

| Homobivalent Ligand (26-atom spacer) | D2 | 6.2 | [³⁵S]GTPγS functional assay | [6] |

| Homobivalent Ligand (30-atom spacer) | D2 | 14 | [³⁵S]GTPγS functional assay | [6] |

Signaling Pathway: Dopamine D2 Receptor Activation

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like Ropinirole, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a key mechanism through which D2 receptor agonists exert their therapeutic effects in Parkinson's disease by compensating for the loss of dopaminergic neurons.

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory potential of indolin-2-one derivatives. Certain 3-substituted indolin-2-ones have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This activity is mediated through the inhibition of key inflammatory signaling pathways, including Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB).[7]

Signaling Pathways in Inflammation

The anti-inflammatory effects of these indolin-2-one derivatives are attributed to their ability to interfere with multiple signaling cascades that are crucial for the inflammatory response.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of the biological activity of novel compounds. Below are generalized methodologies for key assays cited in the literature for indolin-2-one derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.

Workflow: In Vitro Kinase Inhibition Assay

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate (e.g., a peptide or protein), ATP, and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.

-

Assay Reaction: In a microplate well, combine the kinase, substrate, and test compound.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as:

-

Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

-

Fluorescence-based assays: Using a labeled antibody that specifically recognizes the phosphorylated substrate.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined from the resulting dose-response curve.

Cell-Based Anti-inflammatory Assay (General Protocol)

This protocol outlines a common method to assess the anti-inflammatory activity of a compound by measuring its effect on nitric oxide production in cultured macrophages.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a pre-determined time (e.g., 1 hour).

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

-

-

Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

Conclusion

This compound stands as a testament to the power of a well-designed chemical scaffold in drug discovery. While its intrinsic biological activity may be modest, its utility as a synthetic precursor is undeniable. The diverse and potent biological activities of its derivatives, ranging from kinase inhibition in oncology to dopamine receptor agonism in neurology and emerging anti-inflammatory applications, underscore the importance of this core structure. The continued exploration of novel derivatives based on the this compound template holds significant promise for the development of next-generation therapeutics to address a wide spectrum of human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this versatile chemical entity.

References

- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Hydroxyethyl)indolin-2-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-hydroxyethyl)indolin-2-one core structure is a versatile scaffold of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of a range of biologically active molecules, from dopamine receptor agonists to potent kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogs. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a structured presentation of quantitative structure-activity relationship (SAR) data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action and research methodologies associated with this important class of compounds.

Introduction

The indolin-2-one moiety is a privileged structure in drug discovery, forming the backbone of numerous approved drugs and clinical candidates. The specific functionalization at the 4-position with a 2-hydroxyethyl group provides a crucial handle for further chemical modification, enabling the exploration of diverse chemical spaces and the optimization of pharmacological properties. This guide will delve into the key applications of this scaffold, with a particular focus on its role in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p21-activated kinase 4 (PAK4), as well as its emerging potential in the discovery of novel anti-inflammatory agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core is a critical first step in the development of its derivatives. A common synthetic route starts from commercially available 2-(2-methyl-3-nitrophenyl)acetic acid, which is converted in five steps to the target compound. This procedure is favored for its mild reaction conditions and good overall yield.[1]

Further derivatization can be achieved through various chemical transformations of the hydroxyl group and modifications at other positions of the indolin-2-one ring. For instance, the hydroxyl group can be converted to a leaving group to allow for the introduction of various amine-containing side chains, a key step in the synthesis of dopamine agonists like Ropinirole.[2] For kinase inhibitors, the indolin-2-one core is often condensed with various aldehydes at the 3-position to introduce different heterocyclic moieties that are crucial for binding to the kinase active site.

Experimental Protocol: Synthesis of this compound

A detailed, multi-step synthesis starting from 2-(2-methyl-3-nitrophenyl)acetic acid has been described, offering a practical approach to obtaining the core scaffold.[1] A key step in an alternative synthesis of Ropinirole from this compound involves the conversion of the hydroxyl group to a leaving group, such as a tosylate, followed by nucleophilic substitution with di-n-propylamine.[2]

-

Step 1: Tosylation of this compound. this compound is dissolved in a suitable solvent like pyridine or dichloromethane. p-Toluenesulfonyl chloride is added portion-wise at room temperature. The reaction is stirred until completion, monitored by TLC. The reaction is then quenched, and the product, 4-(2-p-toluenesulfonyloxyethyl)indolin-2-one, is isolated and purified.[2]

-

Step 2: Amination. The tosylated intermediate is then reacted with di-n-propylamine in a suitable solvent such as DMF or DMSO, often in the presence of a base like sodium iodide, to yield 4-[2-(di-n-propylamino)ethyl]indolin-2-one (Ropinirole).[2]

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Applications

Kinase Inhibition in Oncology

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives of this compound have been extensively explored as inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, and other kinases implicated in cancer progression, like PAK4.

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a clinically validated strategy in cancer therapy. Numerous 3-substituted indolin-2-one derivatives have been synthesized and evaluated as VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibition

| Compound ID | Substitution Pattern | VEGFR-2 IC50 (µM) | Antiproliferative IC50 (µM) vs. MCF-7 | Antiproliferative IC50 (µM) vs. HepG2 | Reference |

| Sunitinib | - | 0.139 | 4.77 | 2.23 | [3][4] |

| 17a | 3-((4-(2-(diethylamino)ethyl)piperazin-1-yl)methylene)-5-fluoroindolin-2-one | 0.078 | 1.44 | 1.133 | [3][4] |

| 10g | 3-((4-(2-hydroxyethyl)piperazin-1-yl)methylene)-5-fluoroindolin-2-one | 0.087 | Not Reported | Not Reported | [3][4] |

| 5b | 3-((4-methylpiperazin-1-yl)methylene)-5-fluoroindolin-2-one | 0.160 | 0.99 | Not Reported | [3][4] |

| 15a | 3-((4-(2-aminoethyl)piperazin-1-yl)methylene)-5-fluoroindolin-2-one | 0.180 | 2.77 | 2.303 | [3][4] |

| 10e | 3-((4-(2-hydroxyethyl)piperazin-1-yl)methylene)-5-chloroindolin-2-one | 0.358 | Not Reported | Not Reported | [3][4] |

| Compound 20 | 3-((6-chloro-4-oxo-4H-quinazolin-3-yl)methylene)indolin-2-one | 0.05674 | 5.28 | 3.08 | [5] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A common method for assessing VEGFR-2 inhibition is a luminescence-based kinase assay.[6][7]

-

Master Mix Preparation: A master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) is prepared.[7]

-

Compound Addition: Serial dilutions of the test compounds are added to the wells of a 96-well plate.[6][8]

-

Kinase Reaction Initiation: The reaction is initiated by adding the diluted VEGFR-2 enzyme to the wells. The plate is then incubated at 30°C for a defined period (e.g., 45-60 minutes).[7][8]

-

Signal Detection: After incubation, a reagent such as ADP-Glo™ is added to stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence is read using a microplate reader.[6][7]

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indolin-2-one derivatives.

PAK4 is a serine/threonine kinase that plays a role in cell survival, motility, and tumorigenesis. It is a promising target for cancer therapy, and indolin-2-one derivatives have emerged as potent PAK4 inhibitors.

Quantitative Data: PAK4 Inhibition

| Compound ID | Substitution Pattern | PAK4 IC50 (nM) | Antiproliferative IC50 (µM) vs. A549 | Reference |

| 11b | 3-((5-(4-chlorophenyl)-1H-pyrazol-3-yl)methylene)indolin-2-one | 22 | Not Reported | [9] |

| 12d | 3-((5-(4-methoxyphenyl)-1H-pyrazol-3-yl)methylene)indolin-2-one | 16 | Not Reported | [9] |

| 12g | 3-((5-(4-fluorophenyl)-1H-pyrazol-3-yl)methylene)indolin-2-one | 27 | 0.83 | [9] |

Experimental Protocol: In Vitro PAK4 Kinase Assay

Similar to the VEGFR-2 assay, a luminescence-based assay can be used to determine the inhibitory activity against PAK4.[10][11]

-

Reagent Preparation: Dilute the PAK4 enzyme, a specific peptide substrate (e.g., PAKtide), and ATP in a kinase buffer. Prepare serial dilutions of the inhibitor.[12]

-

Kinase Reaction: In a microplate, combine the inhibitor, the PAK4 enzyme, and the substrate/ATP mixture to initiate the reaction.[12]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]

-

Signal Detection: Add a detection reagent like ADP-Glo™ to measure the amount of ADP produced.[10][11]

-

Data Analysis: Calculate the IC50 value from the dose-response curve.[11]

Caption: Simplified PAK4 signaling pathway and its inhibition.

Anti-inflammatory Activity

Recent studies have highlighted the potential of 3-substituted-indolin-2-one derivatives as potent anti-inflammatory agents. These compounds have been shown to inhibit the production of key inflammatory mediators in macrophages.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Substitution Pattern | Inhibition of NO Production (IC50, µM) in LPS-stimulated RAW 264.7 cells | COX-2 Inhibition (IC50, µM) | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | 3-(3-hydroxyphenyl) | Excellent activity | Not Reported | [13][14] |

| Compound 4e | 3-(1-(4-chlorophenyl)-3-oxobut-1-en-1-yl)indolin-2-one | 13.51 ± 0.48 | 2.35 ± 0.04 | [15] |

| Compound 9d | 3-(1-(4-methoxyphenyl)-3-oxobut-1-en-1-yl)indolin-2-one | 10.03 ± 0.27 | Not Reported | [15] |

| Compound 9h | 3-(1-(4-fluorophenyl)-3-oxobut-1-en-1-yl)indolin-2-one | Not Reported | 2.422 ± 0.10 | [15] |

| Compound 9i | 3-(1-(4-bromophenyl)-3-oxobut-1-en-1-yl)indolin-2-one | Not Reported | 3.34 ± 0.05 | [15] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of indolin-2-one derivatives is typically assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[13][16]

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and pre-treated with various concentrations of the test compounds for a period (e.g., 2 hours) before stimulation with LPS.[16]

-

Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.[17]

-

Cytokine Measurement (TNF-α and IL-6): The levels of pro-inflammatory cytokines TNF-α and IL-6 in the culture media are quantified using specific ELISA kits.[13][16]

-

Data Analysis: The inhibitory effects of the compounds on NO, TNF-α, and IL-6 production are calculated, and IC50 values are determined where applicable.

Caption: Inhibition of LPS-induced inflammatory pathways by 3-substituted-indolin-2-one derivatives.

Conclusion

Derivatives and analogs of this compound represent a highly valuable and versatile class of compounds with significant therapeutic potential. The core scaffold provides a foundation for the development of potent and selective inhibitors of various biological targets, particularly kinases involved in cancer and key mediators of inflammation. The structure-activity relationship data presented in this guide, along with the detailed experimental protocols, offer a solid framework for the rational design and synthesis of novel drug candidates. The continued exploration of this chemical space is likely to yield new and improved therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. CN108440376B - Preparation method of ropinirole hydrochloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

- 13. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Core Mechanism of Indolin-2-One Compounds: A Technical Guide for Researchers

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Compounds bearing this heterocyclic motif have demonstrated a wide range of biological activities, with a particular prominence in the field of oncology. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core mechanisms of action of indolin-2-one compounds. The primary focus is on their role as inhibitors of protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in cancer and other diseases. This guide will delve into the specific molecular targets, the downstream signaling cascades they modulate, and provide detailed experimental protocols and quantitative data to facilitate further research and development in this promising area.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for the majority of biologically active indolin-2-one compounds is the inhibition of protein kinases.[1][2] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the transfer of a phosphate group from ATP to the target protein substrate, thereby blocking the downstream signaling cascade.[3] The versatility of the indolin-2-one scaffold allows for substitutions at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinases.[4]

Key Molecular Targets

Indolin-2-one derivatives have been shown to target a range of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases involved in crucial cellular processes such as proliferation, angiogenesis, and cell survival. Key targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Particularly VEGFR2 (KDR), a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][5]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ are involved in cell growth, proliferation, and angiogenesis.[3][6]

-

Fibroblast Growth Factor Receptors (FGFRs): These receptors play a role in cell proliferation, migration, and differentiation.[7]

-

c-Kit (Stem Cell Factor Receptor): A crucial driver in certain cancers, such as gastrointestinal stromal tumors (GIST).[3]

-

Src Family Kinases (SFKs): Non-receptor tyrosine kinases that regulate a multitude of signaling pathways involved in cell growth, proliferation, and survival.[1]

Prominent Indolin-2-One-Based Kinase Inhibitors

Several indolin-2-one derivatives have been successfully developed into clinically approved drugs or are in advanced preclinical and clinical development.

-

Sunitinib (Sutent®): A multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant GIST.[3][6] It potently inhibits VEGFRs, PDGFRs, c-Kit, and other kinases.[3]

-

Nintedanib (Ofev®): A triple angiokinase inhibitor targeting VEGFRs, FGFRs, and PDGFRs.[7] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC).

-

SU6656: A selective inhibitor of the Src family of tyrosine kinases, widely used as a research tool to probe Src signaling.[1]

Signaling Pathways Modulated by Indolin-2-One Compounds

By inhibiting their respective kinase targets, indolin-2-one compounds disrupt key signaling pathways that are often hyperactivated in cancer cells.

Angiogenesis and Proliferation Pathways

The inhibition of VEGFR and PDGFR by compounds like Sunitinib and Nintedanib directly impacts the following downstream pathways:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: This pathway plays a central role in cell growth, proliferation, and survival.

Caption: Inhibition of VEGFR/PDGFR signaling by indolin-2-one compounds.

Src Family Kinase Signaling Pathway

Selective inhibitors like SU6656 target Src family kinases, which are involved in a complex network of signaling pathways regulating cell adhesion, migration, and proliferation.

Caption: Inhibition of Src family kinase signaling by SU6656.

Quantitative Data

The inhibitory potency of indolin-2-one compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki).

Table 1: IC50 Values of Selected Indolin-2-One Compounds Against Various Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| Sunitinib | VEGFR2 | 2 | [4] |

| PDGFRβ | 2 | [4] | |

| c-Kit | 42 (unactivated) | ||

| Nintedanib | VEGFR1/2/3 | 13-34 | [8] |

| FGFR1/2/3 | 37-108 | [8] | |

| PDGFRα/β | 59-65 | [8] | |

| SU6656 | Src | 280 | [9] |

| Yes | 20 | [9] | |

| Lyn | 130 | [9] | |

| Fyn | 170 | [9] |

Table 2: Ki Values of Sunitinib Against Key Kinase Targets

| Compound | Target Kinase | Ki (nM) | Reference |

| Sunitinib | VEGFR2 | 9 | [10] |

| PDGFRβ | 8 | [10] | |

| c-Kit | 16 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of indolin-2-one compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the indolin-2-one test compound in an appropriate solvent (e.g., DMSO).

-

Prepare solutions of the target kinase, its specific substrate, and ATP in kinase assay buffer.

-

-

Assay Plate Setup:

-

Add a small volume of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Add the kinase solution to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

-

Incubate for 40 minutes at room temperature.

-

Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the indolin-2-one compound in complete cell culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for the desired time period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[11]

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blotting for Phosphorylated Kinases

This technique is used to detect the phosphorylation status of specific kinases in response to indolin-2-one treatment, providing direct evidence of target engagement in a cellular context.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and serum-starve for 24 hours.

-

Pre-incubate the cells with the indolin-2-one compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate growth factor (e.g., VEGF or PDGF) for a short period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Immunoprecipitation (Optional, for low abundance proteins):

-

Incubate the cell lysate with a primary antibody specific for the target kinase (e.g., anti-VEGFR2).

-

Add protein A/G-agarose or magnetic beads to capture the antibody-protein complex.

-

Wash the beads to remove non-specific binding.

-

Elute the protein from the beads using a sample buffer.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates or immunoprecipitated proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a housekeeping protein like GAPDH.

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the effect of indolin-2-one compounds on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment:

-

Seed cells and treat them with the indolin-2-one compound at various concentrations for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.

-

-

Data Analysis:

-

Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Conclusion

Indolin-2-one compounds represent a versatile and powerful class of kinase inhibitors with significant therapeutic potential, particularly in oncology. Their mechanism of action is primarily centered on the inhibition of key receptor and non-receptor tyrosine kinases, leading to the disruption of critical signaling pathways involved in cell proliferation, angiogenesis, and survival. This guide has provided a comprehensive overview of their molecular targets, the signaling cascades they modulate, and detailed experimental protocols to facilitate further investigation. The provided quantitative data and visual representations of pathways and workflows serve as a valuable resource for researchers dedicated to advancing the development of novel indolin-2-one-based therapeutics. Continued exploration of this chemical scaffold is expected to yield new and improved inhibitors with enhanced potency, selectivity, and clinical efficacy.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]

- 3. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide: 4-(2-Hydroxyethyl)oxindole (CAS 139122-19-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 4-(2-Hydroxyethyl)oxindole, identified by the CAS number 139122-19-3. This compound is a significant intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of the dopamine agonist Ropinirole. It is also classified as Ropinirole EP Impurity F. While its direct biological activities are not extensively documented, its structural relationship to the pharmacologically active oxindole class of compounds suggests potential for further investigation.

Chemical and Physical Properties

4-(2-Hydroxyethyl)oxindole is a solid, typically appearing as a white to yellow or green crystalline powder.[1] Its core structure consists of an oxindole moiety substituted with a hydroxyethyl group at the 4-position.

| Property | Value | Source(s) |

| CAS Number | 139122-19-3 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.20 g/mol | [2] |

| IUPAC Name | 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one | [3] |

| Synonyms | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, 4-(2-Hydroxyethyl)indolin-2-one, Ropinirole EP Impurity F, Ropinirole Related Compound A | [2][3] |

| Physical State | Solid, crystalline powder | [1] |

| Melting Point | 153 °C | [1] |

| Purity | Typically >98% (by GC) | [1][2] |

Synthesis

A practical and efficient synthesis of 4-(2-Hydroxyethyl)oxindole has been developed, primarily for the industrial production of Ropinirole.[3] The synthesis is a multi-step process that can be summarized in the following workflow.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ropinirole Intermediate 5: 4-(2-Hydroxyethyl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the manufacturing of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. This document details a scalable synthetic protocol and summarizes the known physicochemical and spectroscopic properties of the intermediate.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Name | 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one |

| Synonyms | 4-(2-Hydroxyethyl)oxindole, Ropinirole EP Impurity F |

| CAS Number | 139122-19-3 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | White to pale yellow crystalline powder or solid |

| Melting Point | 148-150 °C |

| Purity (by HPLC) | ≥98%, with scalable syntheses achieving up to 99% |

| Boiling Point (Predicted) | 390.0 ± 42.0 °C at 760 mmHg |

| Storage Temperature | Refrigerator (2-8°C) |

Synthesis of Ropinirole Intermediate 5

A robust and scalable synthesis for this compound has been developed, which involves a one-pot nitro reduction, cyclization, and debenzylation. The overall workflow, as adapted from various synthetic routes, is depicted below.

Logical Relationship of Synthesis

Caption: Synthesis workflow for Ropinirole from Intermediate 5.

Experimental Protocols

Synthesis of 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one

A reported scalable synthesis provides the target molecule in high yield and purity.[1] The final key step of this synthesis is detailed below:

Reaction: One-pot nitro reduction, ring-closing, and debenzylation.

Materials:

-

Crude wet 2-(2-(benzyloxy)ethyl)-6-nitrophenylacetic acid derivative

-

Ethyl acetate (EtOAc)

-

10% Palladium on carbon (Pd/C)

-

Acetic acid (HOAc)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

A solution of the crude wet starting material (5.0–6.0 kg) is prepared in ethyl acetate (80 L).

-

To this solution, 10% Pd/C (400 g) is added, followed by the addition of acetic acid (730 mL).

-

The reaction mixture is stirred under a hydrogen (H₂) atmosphere at 40 °C for 36 hours.

-

Upon completion of the reaction, the mixture is filtered to remove the catalyst.

-

The filtrate is washed with a saturated aqueous solution of sodium bicarbonate (12 L).

-

The organic solvent is concentrated to approximately 10% of its initial volume.

-

The product crystallizes upon standing for 24 hours.

-

The resulting solid is filtered, washed with ethyl acetate (400 mL), and dried at 40 °C under vacuum.

Yield and Purity: This process affords 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one as a white solid with a 71% overall yield from the initial starting material and a purity of 99% as determined by HPLC.[1]

Characterization of Ropinirole Intermediate 5

Comprehensive characterization of this compound has been reported in the scientific literature, confirming its structure and purity.[2]

Spectroscopic and Analytical Data

The structural confirmation of this compound has been established using a variety of analytical techniques.

| Analysis Type | Result |

| ¹H NMR | The structure has been confirmed by ¹H NMR spectroscopy.[2] Specific chemical shifts and coupling constants are detailed in specialized literature. |

| ¹³C NMR | The carbon framework has been verified using ¹³C NMR spectroscopy.[2] |

| Infrared (IR) Spectroscopy | IR spectroscopy has been used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), amine (N-H), and lactam carbonyl (C=O) groups.[2] |

| Mass Spectrometry (MS) | Mass spectrometry data confirms the molecular weight of the compound. |

| Elemental Analysis | Elemental analysis results are consistent with the calculated values for the molecular formula C₁₀H₁₁NO₂.[2] |

| X-ray Crystallography | The single-crystal X-ray structure has been determined, confirming the molecular geometry and packing in the solid state.[2] The compound crystallizes in the monoclinic space group P2₁/c with cell parameters a = 7.3830(15) Å, b = 12.318(3) Å, c = 9.4801(19) Å, and β = 92.76(3)°.[2] |

Experimental Workflow for Characterization

References

Discovery and Synthesis of Novel Indolin-2-one Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The indolin-2-one core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. Its unique structural features allow for versatile modifications, making it an ideal template for the design of potent and selective inhibitors of various protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, driving aberrant cellular proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the discovery and synthesis of novel indolin-2-one derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into their structure-activity relationships, present detailed experimental protocols for their synthesis and biological evaluation, and visualize the key signaling pathways they modulate.

Data Presentation: Kinase Inhibitory Activity of Novel Indolin-2-one Derivatives

The following tables summarize the in vitro biological activities of representative indolin-2-one derivatives against various cancer cell lines and protein kinases. This data highlights the structure-activity relationships (SAR) and the potential of these compounds as therapeutic agents.

Table 1: Anti-proliferative Activity of Indolin-2-one Derivatives against Cancer Cell Lines

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Sunitinib | Reference Drug | A549 (Non-small cell lung) | 2.93 | [1] |

| NCI-H460 (Large cell lung) | 4.79 | [1] | ||

| KB (Oral epithelial) | 2.60 | [1] | ||

| K111 (Melanoma) | 3.83 | [1] | ||

| MCF-7 (Breast) | 4.77 | [2] | ||

| HepG2 (Liver) | 2.23 | [2] | ||

| SH-SY5Y (Neuroblastoma) | 3.88 | [3] | ||

| 14i | 5-F on indolinone, Cl on pyrrole, N-(2-(ethylamino)ethyl)carboxamide | A549 (Non-small cell lung) | 0.32 | [1] |

| 14r | 5-F on indolinone, Cl on pyrrole, N-(2-(diethylamino)ethyl)carboxamide | NCI-H460 (Large cell lung) | 1.22 | [1] |

| 14g | 5-F on indolinone, Cl on pyrrole, N-(2-aminoethyl)carboxamide | KB (Oral epithelial) | 0.67 | [1] |

| K111 (Melanoma) | 1.19 | [1] | ||

| 5b | Thiazole-substituted indolinone | MCF-7 (Breast) | 0.99 | [2] |

| HepG2 (Liver) | 1.13 | [2] | ||

| 10g | Hydrazone-linked indolinone | MCF-7 (Breast) | 0.74 | [2] |

| 17a | Pyrazole-substituted indolinone | MCF-7 (Breast) | 1.44 | [2] |

| HepG2 (Liver) | 1.13 | [2] | ||

| 12d | Substituted indolin-2-one | A549 (Non-small cell lung) | 0.83 (as 12g) | [4] |

| 5b (from[3]) | N-propyl-piperazine tail | SH-SY5Y (Neuroblastoma) | 4.28 | [3] |

Table 2: Kinase Inhibitory Activity of Indolin-2-one Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Sunitinib | VEGFR-2 | 139 | [2] |

| Compound 1 | VEGFR-2 | 20 | [5] |

| FGF-R1 | 30 | [5] | |

| Compound 16f | PDGF-R | 10 | [5] |

| 5b | VEGFR-2 | 160 | [2] |

| 10g | VEGFR-2 | 87 | [2] |

| 17a | VEGFR-2 | 78 | [2] |

| 11b | PAK4 | 22 | [4] |

| 12d | PAK4 | 16 | [4] |

| 12g | PAK4 | 27 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel indolin-2-one derivatives, based on established and published procedures.

General Synthesis of 3-Substituted Indolin-2-one Derivatives